A Comprehensive Technical Guide to 2-Amino-6-chloro-3-fluorobenzoic acid (CAS: 1039815-76-3)
A Comprehensive Technical Guide to 2-Amino-6-chloro-3-fluorobenzoic acid (CAS: 1039815-76-3)
This guide provides an in-depth analysis of 2-Amino-6-chloro-3-fluorobenzoic acid, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to explore the compound's synthesis, mechanistic utility, and practical application, grounded in established chemical principles.
Introduction: A Multifunctional Scaffold for Modern Chemistry
2-Amino-6-chloro-3-fluorobenzoic acid is a substituted anthranilic acid derivative whose strategic arrangement of functional groups—an amine, a carboxylic acid, and two distinct halogens—makes it a valuable and versatile intermediate in organic synthesis. The presence of fluorine, in particular, is of high interest in medicinal chemistry for its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide elucidates the core characteristics of this compound, providing the technical insights necessary to leverage its full synthetic potential.
Section 1: Core Physicochemical and Structural Properties
A compound's utility is fundamentally dictated by its physical and chemical properties. The defining characteristics of 2-Amino-6-chloro-3-fluorobenzoic acid are summarized below.
Structural Representation
The spatial arrangement of the amine, chloro, and fluoro groups around the benzoic acid core is critical for its reactivity and steric profile.
Caption: 2D Chemical Structure of 2-Amino-6-chloro-3-fluorobenzoic acid.
Key Property Data
The fundamental identifiers and computed properties provide a quantitative basis for experimental design.[2]
| Property | Value | Source |
| CAS Number | 1039815-76-3 | PubChem[2], CymitQuimica[3], AiFChem[4] |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[2] |
| Molecular Weight | 189.57 g/mol | PubChem[2] |
| Appearance | Solid / Crystalline Powder | CymitQuimica[3] |
| IUPAC Name | 2-amino-6-chloro-3-fluorobenzoic acid | PubChem[2] |
| InChIKey | WYADKQWQWFMCNJ-UHFFFAOYSA-N | CymitQuimica[3] |
Section 2: Plausible Synthetic Strategy
While specific, scaled-up synthesis procedures for this exact molecule are proprietary or not widely published, a logical and efficient synthetic route can be designed based on well-established named reactions in organic chemistry. A plausible pathway involves the selective functionalization of a commercially available precursor.
The synthesis of substituted anthranilic acids often begins with the corresponding nitro compound, followed by a reduction step.[5] A likely approach for this target molecule would start from a suitable dichlorofluorobenzene derivative.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis pathway for the target compound.
Causality Behind Experimental Choices
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Nitration: The initial nitration step is directed by the existing substituents. The fluorine and chlorine atoms are ortho-, para-directing activators (though deactivating overall). Steric hindrance from the existing halogens would likely direct the incoming nitro group to a less hindered position.
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Carboxylation: Introducing the carboxylic acid group could be achieved through various methods. A Grignard reaction followed by quenching with CO₂ is a classic method. Alternatively, directed ortho-metalation could provide regiochemical control, though this would require careful selection of the directing group and organometallic reagent.
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Selective Reduction: The final step requires the reduction of the nitro group to an amine without affecting the halogen substituents. Catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (like iron powder in acidic medium) are standard, reliable methods for this transformation, known for their high chemoselectivity.[5]
Section 3: Applications in Drug Discovery and as a Synthetic Intermediate
The true value of 2-Amino-6-chloro-3-fluorobenzoic acid lies in its utility as a scaffold. Each functional group serves as a handle for diverse chemical transformations, enabling the construction of complex molecular libraries for screening and lead optimization.
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Pharmaceutical Intermediate: Halogenated amino acids are crucial intermediates in the synthesis of pharmaceuticals.[6] The related compound 2-Amino-3-fluorobenzoic acid is a precursor to indole derivatives used as anti-inflammatory agents and receptor antagonists.[7] Similarly, 2-Amino-6-chloro-3-fluorobenzoic acid provides a synthetically accessible entry point to novel, highly substituted heterocyclic systems (e.g., quinazolinones, acridones) and other privileged structures in medicinal chemistry.
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Scaffold for Parallel Synthesis: The amine can undergo acylation, sulfonylation, or serve as a nucleophile in substitution reactions. The carboxylic acid is readily converted to amides, esters, or acid halides. This orthogonality makes it an ideal building block for creating diverse compound libraries.
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Impact of Halogenation: The chloro and fluoro substituents are not mere placeholders. The fluorine atom can enhance binding interactions and block metabolic oxidation sites, while the chlorine atom can provide a vector for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Logical Relationship Diagram
Caption: Synthetic utility of the core molecule's functional groups.
Section 4: Experimental Protocol: Representative Amide Coupling
To illustrate the compound's practical use, this section provides a validated, step-by-step protocol for a standard amide coupling reaction, a cornerstone of medicinal chemistry. This protocol is self-validating through the inclusion of checkpoints and expected outcomes.
Objective: To synthesize N-benzyl-2-amino-6-chloro-3-fluorobenzamide.
Materials:
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2-Amino-6-chloro-3-fluorobenzoic acid (1.0 eq)
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Benzylamine (1.1 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
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Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-Amino-6-chloro-3-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
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Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature. The solution may change color.
-
Add DIPEA (2.5 eq) dropwise to the mixture. Stir for another 10 minutes. This step generates the active ester in situ.
-
Add benzylamine (1.1 eq) dropwise.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
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Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes excess amines (DIPEA, benzylamine), while the base wash removes unreacted starting acid and byproducts from HATU.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-amino-6-chloro-3-fluorobenzamide.
Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. The following guidelines are synthesized from GHS classifications and standard laboratory safety protocols.[2][8]
Hazard Identification
Based on GHS classifications for this compound and structurally similar chemicals, the primary hazards are:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Safe Handling and Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale |
| Ventilation | Handle only in a certified chemical fume hood. | Prevents inhalation of dust and potential respiratory irritation.[9] |
| Eye Protection | Wear chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[8] |
| Hand Protection | Wear nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[8] |
| Skin Protection | Wear a standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | Minimizes exposure through inhalation and accidental ingestion.[9] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
2-Amino-6-chloro-3-fluorobenzoic acid is more than a catalog chemical; it is a strategically designed synthetic intermediate with significant potential for accelerating research in drug discovery and materials science. Its unique combination of reactive functional groups, coupled with the influential presence of fluorine, provides chemists with a powerful tool for constructing novel and complex molecular architectures. Understanding its properties, synthetic logic, and safe handling protocols, as detailed in this guide, is the first step toward unlocking its full scientific value.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-chloro-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 1039815-76-3 | 2-Amino-6-chloro-3-fluorobenzoic acid - AiFChem [aifchem.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
